1-(tert-Butyldimethylsilyloxy)-1-ethynyl-cyclopropane-d4 1-(tert-Butyldimethylsilyloxy)-1-ethynyl-cyclopropane-d4
Brand Name: Vulcanchem
CAS No.: 1246817-59-3
VCID: VC0131286
InChI: InChI=1S/C11H20OSi/c1-7-11(8-9-11)12-13(5,6)10(2,3)4/h1H,8-9H2,2-6H3/i8D2,9D2
SMILES: CC(C)(C)[Si](C)(C)OC1(CC1)C#C
Molecular Formula: C11H20OSi
Molecular Weight: 200.389

1-(tert-Butyldimethylsilyloxy)-1-ethynyl-cyclopropane-d4

CAS No.: 1246817-59-3

Cat. No.: VC0131286

Molecular Formula: C11H20OSi

Molecular Weight: 200.389

* For research use only. Not for human or veterinary use.

1-(tert-Butyldimethylsilyloxy)-1-ethynyl-cyclopropane-d4 - 1246817-59-3

Specification

CAS No. 1246817-59-3
Molecular Formula C11H20OSi
Molecular Weight 200.389
IUPAC Name tert-butyl-dimethyl-(2,2,3,3-tetradeuterio-1-ethynylcyclopropyl)oxysilane
Standard InChI InChI=1S/C11H20OSi/c1-7-11(8-9-11)12-13(5,6)10(2,3)4/h1H,8-9H2,2-6H3/i8D2,9D2
Standard InChI Key QUZAQDCZJSFOGQ-LZMSFWOYSA-N
SMILES CC(C)(C)[Si](C)(C)OC1(CC1)C#C

Introduction

Chemical Structure and Properties

Structural Features

1-(tert-Butyldimethylsilyloxy)-1-ethynyl-cyclopropane-d4 features a cyclopropane ring with four deuterium atoms replacing the hydrogen atoms on the ring. The compound contains an ethynyl group (C≡CH) and a tert-butyldimethylsilyloxy protecting group attached to the same carbon atom of the cyclopropane ring. The deuterium atoms are specifically positioned at the 2 and 3 positions of the cyclopropane ring, with two deuterium atoms at each position .

Physical and Chemical Properties

The compound is characterized by specific physical and chemical properties that contribute to its utility in research applications. These properties are summarized in the following table:

PropertyValue
CAS Number1246817-59-3
Molecular FormulaC11H16D4OSi
Molecular Weight200.39 g/mol
IUPAC Nametert-butyl-dimethyl-(2,2,3,3-tetradeuterio-1-ethynylcyclopropyl)oxysilane
Standard InChIInChI=1S/C11H20OSi/c1-7-11(8-9-11)12-13(5,6)10(2,3)4/h1H,8-9H2,2-6H3/i8D2,9D2
Standard InChIKeyQUZAQDCZJSFOGQ-LZMSFWOYSA-N
SMILESCC(C)(C)Si(C)OC1(CC1)C#C
SMILES (with explicit deuterium)[2H]C1([2H])C([2H])([2H])C1(OSi(C)C(C)(C)C)C#C
Unlabelled CAS Number208652-32-8

The compound's structure includes a strained cyclopropane ring that contributes to its reactivity. The ethynyl group serves as a site for further functionalization, while the TBDMS group protects the tertiary alcohol functionality. The inclusion of deuterium atoms affects the compound's spectroscopic properties and potentially its reaction kinetics compared to the non-deuterated analogue .

Applications in Research and Synthesis

Spectroscopic and Analytical Applications

The deuterium labeling in 1-(tert-Butyldimethylsilyloxy)-1-ethynyl-cyclopropane-d4 makes it particularly valuable in various spectroscopic and analytical applications:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium atoms provide distinct spectroscopic signatures that can be used for studying molecular structures and dynamics.

  • Mass Spectrometry: The compound's unique isotopic signature makes it useful as an internal standard in mass spectrometric analyses .

  • Mechanistic Studies: The deuterium labeling enables researchers to track reaction pathways and investigate kinetic isotope effects, providing insights into reaction mechanisms.

Applications in Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its unique structural features:

  • The ethynyl group provides a reactive site for various transformations, including cross-coupling reactions, cycloadditions, and nucleophilic additions.

  • The TBDMS protecting group can be selectively removed under mild conditions, allowing for subsequent functionalization of the resulting tertiary alcohol.

  • The compound has been utilized in the synthesis of bioactive compounds with potential pharmaceutical applications, as noted in recent case studies.

  • The deuterated cyclopropane ring can undergo selective ring-opening reactions, providing access to deuterium-labeled acyclic structures that are valuable in medicinal chemistry and drug development.

Chemical Reactivity

Reactivity of Functional Groups

The chemical behavior of 1-(tert-Butyldimethylsilyloxy)-1-ethynyl-cyclopropane-d4 is defined by the reactivity of its constituent functional groups:

  • Ethynyl Group: The terminal alkyne functionality is moderately acidic and can be deprotonated to form acetylide anions. These anions can participate in various reactions, including nucleophilic additions, metal-catalyzed couplings (such as Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings), and cycloadditions (particularly click chemistry with azides).

  • TBDMS Group: The tert-butyldimethylsilyloxy moiety serves as a protecting group that can be selectively cleaved using fluoride sources (such as tetrabutylammonium fluoride) or mild acidic conditions. This deprotection unmasks the tertiary alcohol functionality for further transformations.

  • Cyclopropane Ring: The strained three-membered ring can undergo ring-opening reactions under specific conditions, including Lewis acid-catalyzed processes, reductive cleavage, and radical-mediated transformations. The deuterium labeling may influence the kinetics of these reactions through primary or secondary isotope effects.

Stability Considerations

The compound's stability is influenced by several factors:

  • The TBDMS group provides protection against nucleophilic attack at the tertiary alcohol position.

  • The deuterium labeling enhances stability through reduced C-D bond vibration energy compared to C-H bonds.

  • The compound should be protected from strong acids, strong bases, and fluoride sources that could compromise the TBDMS group.

Comparison with Related Compounds

Comparison with Non-deuterated Analogue

The non-deuterated analogue of this compound (1-(tert-Butyldimethylsilyloxy)-1-ethynyl-cyclopropane, CAS: 208652-32-8) differs from the deuterated version primarily in its spectroscopic properties and potential reaction kinetics . Key differences include:

  • Different NMR spectroscopic patterns due to the absence of deuterium atoms.

  • Slightly lower molecular weight (196.36 g/mol compared to 200.39 g/mol).

  • Potential differences in reaction rates due to the absence of kinetic isotope effects.

Future Research Directions

The unique structural features and reactivity patterns of 1-(tert-Butyldimethylsilyloxy)-1-ethynyl-cyclopropane-d4 suggest several promising avenues for future research:

  • Development of novel synthetic methodologies utilizing the compound as a building block for complex molecules.

  • Investigation of deuterium kinetic isotope effects in reactions involving the cyclopropane ring.

  • Exploration of the compound's utility in metabolic studies and drug discovery applications.

  • Development of new analytical methods leveraging the compound's unique spectroscopic properties.

  • Potential applications in materials science, particularly in the development of specialized polymers and nanomaterials.

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